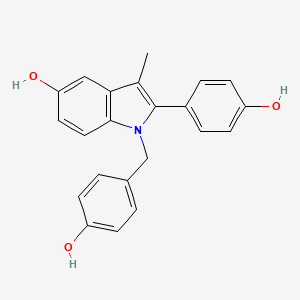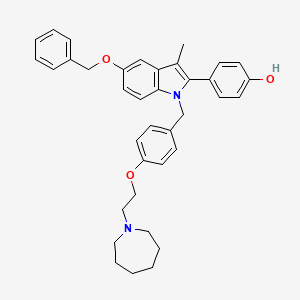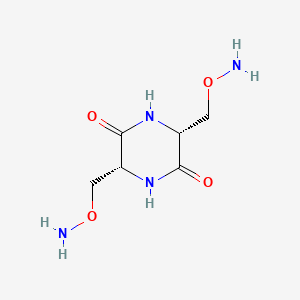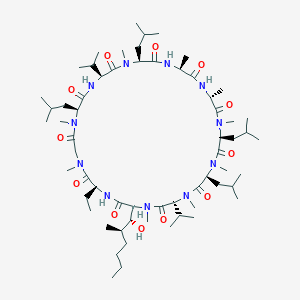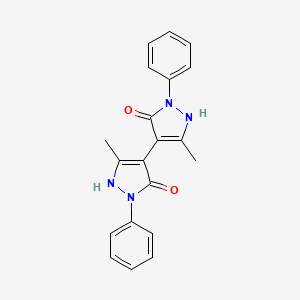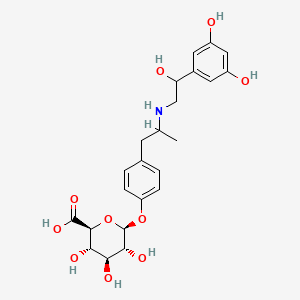
Fenoterol O-|A-D-Glucuronide
Overview
Description
Fenoterol O-|A-D-Glucuronide is a glucuronide derivative of Fenoterol . Fenoterol is a beta-2 adrenergic agonist and bronchodilator used for the symptomatic treatment of asthma .
Synthesis Analysis
The synthesis of glucuronides, including Fenoterol O-|A-D-Glucuronide, involves a process known as glucuronidation . This is a fundamental process in Phase II metabolism, where a wide range of functional groups are converted into highly water-soluble glucuronides .Molecular Structure Analysis
The Fenoterol O-|A-D-Glucuronide molecule contains a total of 65 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 5 hydroxyl groups, 2 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 1 .Scientific Research Applications
Fenoterol Glucuronide
Fenoterol is a beta-2 adrenergic agonist . It’s used as a bronchodilator for the symptomatic treatment of asthma . The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . Fenoterol Glucuronide would be a product of this process.
Scientific Field: Medicinal Chemistry
Fenoterol Glucuronide falls under the field of medicinal chemistry. Specifically, it’s part of the study of glucuronides, which are important in drug metabolism .
Application: Drug Metabolism Study
The study of Fenoterol Glucuronide can provide insights into how the body metabolizes drugs. For instance, understanding the glucuronidation process can help scientists predict how a drug will be metabolized and excreted, which is crucial in drug design and development .
Methods of Application
The glucuronidation process can be studied using various biochemical techniques. For instance, human S9 fractions of different tissues and recombinant sulfotransferases can be used to form fenoterol sulfoconjugates . These sulfoconjugates can then be characterized using techniques like liquid chromatography and high-resolution/high-accuracy mass spectrometry .
Results or Outcomes
The study of Fenoterol Glucuronide can lead to a better understanding of drug metabolism, which can inform the design of more effective and safer drugs. For example, knowledge of the glucuronidation process can help scientists design drugs that are metabolized and excreted in a predictable manner, reducing the risk of adverse drug reactions .
Application: Tocolysis during Premature Labor
Scientific Field
Obstetrics and Gynecology
Summary of the Application
Fenoterol, the parent compound of Fenoterol Glucuronide, has been used for tocolysis during premature labor . Tocolysis is the process of delaying premature labor to allow for the administration of steroids, which can help mature the baby’s lungs and reduce complications.
Methods of Application
Fenoterol can be administered intravenously or orally for this purpose . The dosage and administration method would depend on the specific circumstances and the doctor’s judgment.
Results or Outcomes
The use of Fenoterol in this context can help delay labor, giving more time for the baby’s lungs to mature and reducing the risk of complications .
Application: Treatment of Acute Hyperkalemia
Scientific Field
Nephrology
Summary of the Application
Fenoterol may also be used in states of acute hyperkalemia in patients with chronic renal failure . Hyperkalemia is a condition characterized by high levels of potassium in the blood, which can be dangerous if not treated promptly.
Methods of Application
The specific methods of application would depend on the patient’s condition and the doctor’s judgment. Typically, Fenoterol would be administered in a controlled medical setting, with careful monitoring of the patient’s potassium levels .
Results or Outcomes
The use of Fenoterol in this context can help lower potassium levels in the blood, reducing the risk of complications associated with hyperkalemia .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCRUFRMASDFW-IWKWYPLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747783 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoterol Glucuronide | |
CAS RN |
61046-78-4 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
